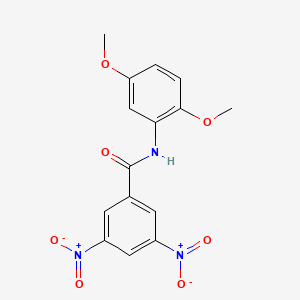
N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide
Cat. No. B3242618
Key on ui cas rn:
152586-96-4
M. Wt: 347.28 g/mol
InChI Key: LCOJCEQDSCAZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05236803
Procedure details


In 2 l of acetonitrile, 1.2 l of dimethylacetamide and 0.186 l of pyridine was dissolved 306.4 g of 2,5-dimethoxyaniline. While cooling the resulting solution with ice, 507.8 g of 3,5-dinitrobenzoyl chloride was slowly added thereto. While keeping the temperature of the reaction mixture at 15° C., the mixture was stirred for 3 hours and poured into 600 ml of water. The precipitated crystal was recovered by filtration, washed with acetonitrile and dried to obtain 737.5 g of the compound (7-A). Yield: 99%.






Name
Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[NH2:5].[N+:12]([C:15]1[CH:16]=[C:17]([CH:21]=[C:22]([N+:24]([O-:26])=[O:25])[CH:23]=1)[C:18](Cl)=[O:19])([O-:14])=[O:13].O>C(#N)C.CC(N(C)C)=O.N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[NH:5][C:18](=[O:19])[C:17]1[CH:16]=[C:15]([N+:12]([O-:14])=[O:13])[CH:23]=[C:22]([N+:24]([O-:26])=[O:25])[CH:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
507.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=C(C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
306.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(N)C=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
|
Name
|
|
|
Quantity
|
0.186 L
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 15° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystal was recovered by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(C=C1)OC)NC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 737.5 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 106.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
